2-Ethoxy-6-fluorophenylboronic acid
Overview
Description
2-Ethoxy-6-fluorophenylboronic acid (2-EFPA) is an organoboron compound that has been widely studied for its potential applications in organic synthesis, medicinal chemistry, and materials science. It is a versatile building block that has been used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, Stille reactions, and Heck reactions. In addition, 2-EFPA has attracted attention for its potential use in medicinal chemistry and as a therapeutic agent.
Scientific Research Applications
Fluorescence Quenching Mechanism
- 2-Ethoxy-6-fluorophenylboronic acid is related to boronic acid derivatives like 5-chloro-2-methoxyphenylboronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), which have been studied for their fluorescence quenching mechanisms. These studies provide insights into the Stern-Volmer kinetics and various quenching parameters like Stern-Volmer constant and quenching rate parameter, indicating a static quenching mechanism in these systems (Geethanjali, Nagaraja, & Melavanki, 2015).
Glucose Sensing
- Boronic acid derivatives have been employed in highly sensitive and selective ratiometric fluorescent sensing of glucose in aqueous solution. This includes the use of amphiphilic monoboronic acids, which demonstrates the potential of 2-Ethoxy-6-fluorophenylboronic acid in similar applications (Huang et al., 2013).
Experimental Oncology
- Simple phenylboronic acid and benzoxaborole derivatives, closely related to 2-Ethoxy-6-fluorophenylboronic acid, show significant antiproliferative and proapoptotic effects in cancer cells. These compounds, like 2-Fluoro-6-formylphenylboronic acid, exhibit strong cell cycle arrest induction and caspase-3 activation in cancer cell lines, suggesting their potential in cancer treatment (Psurski et al., 2018).
Molecular Packing and Structure
- The influence of ortho-alkoxy substituents on the crystal structure of phenylboronic acids, including compounds like 2-Ethoxy-6-fluorophenylboronic acid, is significant. These studies aid in understanding the molecular packing and structural motifs of these acids, which is crucial for their application in crystal engineering and drug design (Cyrański et al., 2012).
Antifungal Activity
- Boronic acids, including fluoro-formylphenylboronic acids, have demonstrated significant antifungal activities against various fungal strains. This suggests the potential of 2-Ethoxy-6-fluorophenylboronic acid in developing new antifungal agents (Borys et al., 2019).
Synthesis of Emissive Benzofuro[2,3-c]pyridines
- 2-Ethoxy-6-fluorophenylboronic acid, being an arylboronic acid, is relevant to the synthesis of benzofuro[2,3-c]pyridines, a new class of emissive fluorophores. These compounds have applications in organic light-emitting devices and fluorescence imaging (Xiong et al., 2019).
Sugar Recognition in Water
- Boronic acid fluorophore complexes, similar to 2-Ethoxy-6-fluorophenylboronic acid, have been utilized for selective sugar recognition in water. This highlights the potential of such compounds in biosensing and diagnostic applications (Tong et al., 2001).
properties
IUPAC Name |
(2-ethoxy-6-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5,11-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRTVQOQSGKXOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584406 | |
Record name | (2-Ethoxy-6-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-6-fluorophenylboronic acid | |
CAS RN |
957062-68-9 | |
Record name | (2-Ethoxy-6-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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